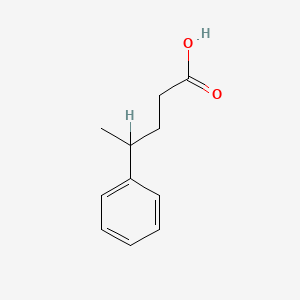
4-Phenylpentanoic acid
説明
Synthesis Analysis
The synthesis of 4-Phenylpentanoic acid involves several key reactions. One method employs the Michael reaction of methyl methacrylate with ethyl/methyl phenylacetate or benzyl cyanide, followed by hydrolysis to produce 2-Methyl-4-phenylpentanedioic acid. This compound can then undergo further reactions, such as Friedel-Crafts acylation, to yield various derivatives of 4-Phenylpentanoic acid (Natekar & Samant, 2010). Another route involves the carbonylative transformation of allylarenes with CO surrogates to selectively synthesize 4-arylbutanoic acids, which share structural similarities with 4-Phenylpentanoic acid (Fu‐Peng Wu et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-Phenylpentanoic acid and its derivatives has been studied through various spectroscopic techniques. Studies using NMR, UV-VIS, and IR spectroscopy, along with density functional theory (DFT) calculations, provide insight into the molecular geometries and electronic structures of these compounds. These analyses help understand the acid-base dissociation and azo-hydrazone tautomerism in solution, highlighting the effects of solvent composition and pH on molecular behavior (T. Baul et al., 2009).
Chemical Reactions and Properties
4-Phenylpentanoic acid undergoes various chemical reactions, including lactonization and reactions involving phenonium ions, which showcase its reactivity and potential for forming diverse chemical structures. For example, lactonization of 4-aryl-5-tosyloxypentanoates with a phenyl rearrangement illustrates the compound's capacity for complex transformations (S. Nagumo et al., 2002).
Physical Properties Analysis
The physical properties of 4-Phenylpentanoic acid, such as melting and boiling points, solubility, and crystalline structure, are crucial for its handling and application in various chemical processes. These properties are determined through experimental studies and contribute to the understanding of how 4-Phenylpentanoic acid behaves in different environments and conditions.
Chemical Properties Analysis
Chemically, 4-Phenylpentanoic acid exhibits a range of behaviors, including acid-base reactions, esterification, and participation in complex formation. Its reactivity with different chemical reagents under various conditions highlights its versatility and utility in synthetic chemistry. The compound's ability to undergo enantioselective reactions and form coordination polymers with metals further demonstrates its chemical diversity and potential applications in material science and organic synthesis (Weiting Yang et al., 2013).
科学的研究の応用
Synthesis and Chemical Reactions
4-Phenylpentanoic acid is involved in various chemical reactions and syntheses. For example, it is used in the Friedel-Crafts reaction, where its anhydride form reacts with AlCl₃ to produce different compounds, such as 2-methyl-1-tetralone-4-carboxylic acid and a series of 5-aryl-4-methyl-5-oxo-2-phenylpentanoic acid (Natekar & Samant, 2010). Additionally, it is used in the synthesis of Rosaphen®, a floral fragrance, through asymmetric catalytic hydrogenation (Matteoli et al., 2011).
Biological and Pharmacological Research
In the realm of biological and pharmacological research, derivatives of 4-phenylpentanoic acid show varied applications. For instance, a study on Mycobacterium sp. strain PYR-1 found that one of its degradation products of biphenyl is 5-oxo-5-phenylpentanoic acid (Moody et al., 2002). Moreover, certain peptides from marine bacteria contain residues like 4-amino-3-hydroxy-5-phenylpentanoic acid, which have been found to inhibit nitric oxide production in mouse macrophage cells (Um et al., 2013).
Material Science and Other Applications
4-Phenylpentanoic acid is also used in material science. For example, it's a component in the synthesis of polymeric materials with "clickable" aldehyde and allyloxy functional groups (Sane et al., 2013). Additionally, derivatives of 4-phenylpentanoic acid have been explored for applications in X-ray imaging due to their radiopacity (Gopan et al., 2021).
Safety And Hazards
特性
IUPAC Name |
4-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIMQLPOAXFKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871256 | |
| Record name | 4-Phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpentanoic acid | |
CAS RN |
16433-43-5 | |
| Record name | γ-Methylbenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16433-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valeric acid, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016433435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)
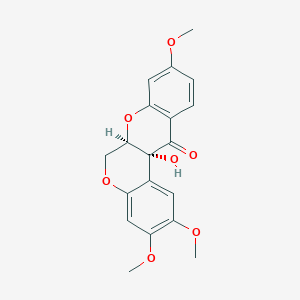
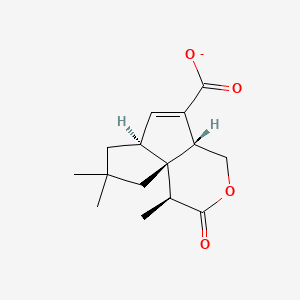
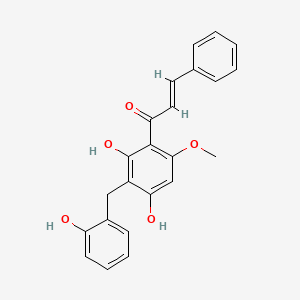
![(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265345.png)
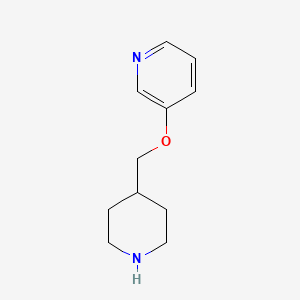
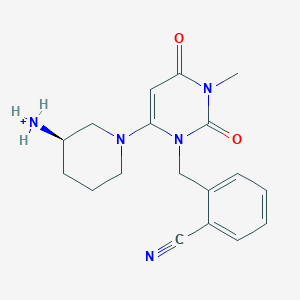
![(2R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1265348.png)
![(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone](/img/structure/B1265352.png)
![(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde](/img/structure/B1265353.png)
![5-(4-Methoxyphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1265354.png)
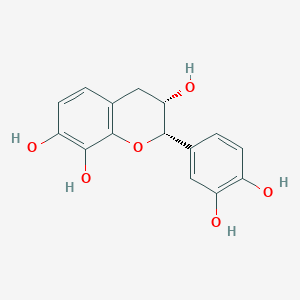
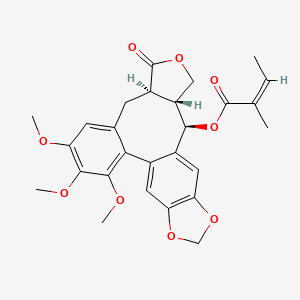
![(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one](/img/structure/B1265357.png)